Sodium4-(2-(5-(1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Overview
Description
Sodium4-(2-(5-(1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C41H45N2NaO6S2 and its molecular weight is 748.9 g/mol. The purity is usually 95%.
The exact mass of the compound sodium;4-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Spectroscopy
- Shahab et al. (2015) investigated the molecular structure and spectral properties of a dichroic dye related to the sodium compound . Their study using Density Functional Theory (DFT) modeled the structure and molecular properties, including UV, IR, and NMR spectra, of this substance (Shahab et al., 2015).
Aggregation Behavior and Spectroscopy
- The work by Berlepsch and Böttcher (2015) explored the aggregation behavior of an Indocyanine Cy5 dye structurally similar to the sodium compound. They utilized absorption and fluorescence spectroscopies, along with cryogenic transmission electron microscopy, to study changes in absorption spectra under various conditions (Berlepsch & Böttcher, 2015).
Synthesis and Modification of Derivatives
- Velikorodov et al. (2010) synthesized new carbamate derivatives of indole, which are closely related to the core structure of the sodium compound. This work explored the potential for creating biologically active compounds through chemical modification (Velikorodov et al., 2010).
Applications in pH Sensing
- Li et al. (2019) designed and synthesized probes based on indolium structures similar to the sodium compound. These probes were effective in detecting extreme acidic and alkaline environments, demonstrating potential applications in pH sensing (Li et al., 2019).
Photovoltaic Applications
- Wu et al. (2009) researched the use of cyanine dyes, related to the sodium compound, in dye-sensitized solar cells. Their study focused on improving photoelectric conversion efficiency, indicating potential photovoltaic applications (Wu et al., 2009).
Poly(p-phenylene) Derivatives in Electroluminescence
- Kim et al. (1998) synthesized water-soluble poly(p-phenylene) derivatives, which have relevance to the sodium compound in terms of their electronic and photophysical properties. These polymers showed potential in photo- and electroluminescent applications (Kim et al., 1998).
Surface Activities of Related Surfactants
- Hu et al. (2016) synthesized anionic gemini surfactants derived from structures akin to the sodium compound, exploring their surface activities and potential applications in detergents and emulsifiers (Hu et al., 2016).
Mechanism of Action
Target of Action
It is commonly used in biomedical research for cell labeling and imaging studies .
Mode of Action
The compound interacts with its targets by binding to them and emitting fluorescence. This fluorescence is then detected, allowing for the visualization of the target cells .
Result of Action
The compound’s action results in the labeling and imaging of target cells. This allows researchers to track the distribution and behavior of these cells in biological systems .
Properties
IUPAC Name |
sodium;4-[2-[5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N2O6S2.Na/c1-40(2)36(42(26-12-14-28-50(44,45)46)34-24-22-30-16-8-10-18-32(30)38(34)40)20-6-5-7-21-37-41(3,4)39-33-19-11-9-17-31(33)23-25-35(39)43(37)27-13-15-29-51(47,48)49;/h5-11,16-25H,12-15,26-29H2,1-4H3,(H-,44,45,46,47,48,49);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYIHRUYRMYLTJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45N2NaO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80982835 | |
Record name | Sodium 4-(2-{5-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium-2-yl]penta-2,4-dien-1-ylidene}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80982835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64285-36-5 | |
Record name | Sodium 4-(2-{5-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium-2-yl]penta-2,4-dien-1-ylidene}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80982835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[5-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-penta-1,3-dienyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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